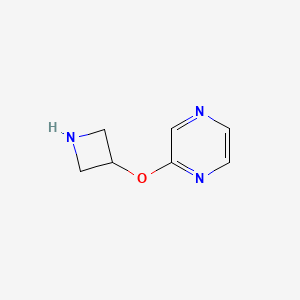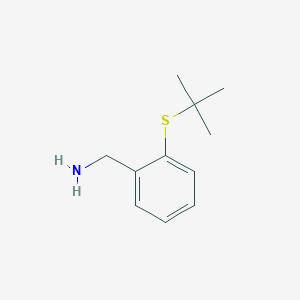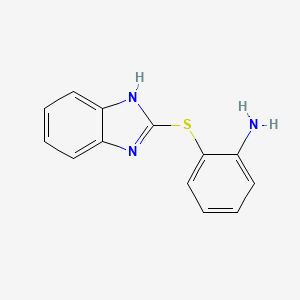
4-(1H-imidazol-1-ylsulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-ylsulfonyl)morpholine is an organic compound that features both an imidazole ring and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-ylsulfonyl)morpholine typically involves the reaction of imidazole-1-sulfonyl azide with morpholine. The reaction is carried out under controlled conditions to ensure the safety and stability of the reagents and products. One common method involves the use of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent . This reagent is known for its stability and efficiency in transferring diazo groups to primary amines .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product while minimizing the risks associated with handling potentially explosive reagents .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-imidazol-1-ylsulfonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the sulfonyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Copper (II) Salts: Used as catalysts in substitution reactions.
Basic Conditions: Often required for the diazo transfer reactions.
Major Products Formed
The major products formed from these reactions include azides and other substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-(1H-imidazol-1-ylsulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azides.
Biology: Employed in the modification of proteins and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1H-imidazol-1-ylsulfonyl)morpholine involves the transfer of the diazo group to primary amines, resulting in the formation of azides . This reaction is facilitated by the presence of copper (II) salts and basic conditions . The compound’s ability to transfer diazo groups makes it a valuable tool in organic synthesis and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole-1-sulfonyl Azide: Shares similar chemical properties and is used in similar applications.
Trifluoromethanesulfonyl Azide: Another diazotransfer reagent with comparable reactivity but different safety profiles.
Uniqueness
4-(1H-imidazol-1-ylsulfonyl)morpholine is unique due to its dual functionality, combining the properties of both imidazole and morpholine rings. This dual functionality enhances its reactivity and broadens its range of applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H11N3O3S |
|---|---|
Peso molecular |
217.25 g/mol |
Nombre IUPAC |
4-imidazol-1-ylsulfonylmorpholine |
InChI |
InChI=1S/C7H11N3O3S/c11-14(12,10-2-1-8-7-10)9-3-5-13-6-4-9/h1-2,7H,3-6H2 |
Clave InChI |
DAXZJFWDADBUOV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)N2C=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8728886.png)



![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)



![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)
